molecular formula C12H16N4O2 B4435444 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole

5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole

Cat. No. B4435444
M. Wt: 248.28 g/mol
InChI Key: DQNKVKIPHFGBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole, also known as EMT, is a tetrazole derivative that has been extensively studied for its potential use in various scientific research applications. EMT possesses unique chemical properties that make it an ideal candidate for exploring its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The exact mechanism of action of 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole is not fully understood. However, studies have shown that it can modulate the activity of various enzymes and receptors in the body. 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation, which can protect neurons from damage. 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. In addition, 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole has been shown to improve glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole in lab experiments is its well-established synthesis method, which allows for high yield and purity. 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole. One area of interest is its potential as a neuroprotective agent. Further studies are needed to fully understand the mechanism of action of 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole and its potential as a treatment for neurodegenerative diseases. Another area of interest is its potential as a cancer treatment. Studies are needed to explore the anti-tumor properties of 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole and its potential as a chemotherapy agent. Additionally, further studies are needed to explore the potential of 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole as a treatment for metabolic disorders such as diabetes and obesity.

Scientific Research Applications

5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is its potential as a neuroprotective agent. Studies have shown that 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole has antioxidant and anti-inflammatory properties, which can protect neurons from damage caused by oxidative stress and inflammation. 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.

properties

IUPAC Name

5-(3-ethoxy-4-methoxyphenyl)-2-ethyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-4-16-14-12(13-15-16)9-6-7-10(17-3)11(8-9)18-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNKVKIPHFGBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC(=C(C=C2)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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